molecular formula C28H32N4O B1263788 Communesin F

Communesin F

Numéro de catalogue: B1263788
Poids moléculaire: 440.6 g/mol
Clé InChI: AJKLOOXVDIANRY-MGDFUXISSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Communesin F, also known as this compound, is a useful research compound. Its molecular formula is C28H32N4O and its molecular weight is 440.6 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Anticancer Activity

Communesin F has shown promising results in preclinical studies as an anticancer agent. Research indicates that this compound exhibits cytotoxic effects against various human cancer cell lines, including:

  • Lung Carcinoma (A549)
  • Prostate Carcinoma (DU 145)
  • Colorectal Carcinoma (HCT 116)
  • Cervical Carcinoma (HeLa)
  • Breast Carcinoma (MCF7)

In a comparative analysis of the anticancer activities of communesin alkaloids, communesin B was identified as the most potent natural derivative, while certain synthetic derivatives of this compound demonstrated up to a tenfold increase in potency compared to their natural counterparts . The half-maximal inhibitory concentration (IC50) values for this compound and its derivatives were systematically evaluated, revealing significant cytotoxicity against these cancer cell lines .

Synthetic Methodologies

The synthesis of this compound has been a focal point for chemists aiming to produce this compound for further biological evaluation. Several innovative synthetic routes have been developed:

  • Biomimetic Total Synthesis : A notable approach involves a late-stage heterodimerization and aminal exchange, allowing for efficient assembly of the heptacyclic core structure in just five steps .
  • Asymmetric Organocatalytic Reactions : Recent studies have employed asymmetric organocatalysis to unify oxindole subunits, facilitating the creation of polycyclic intermediates tailored for synthesizing both natural and designed derivatives .
  • Diels-Alder Reaction : This reaction has been utilized to introduce quaternary stereocenters essential for constructing the core structure of this compound with high stereochemical control .

The advancements in synthetic strategies are crucial for generating sufficient quantities of this compound for extensive biological testing.

Case Study 1: Total Synthesis and Anticancer Evaluation

A comprehensive study focused on the total synthesis of all known epoxide-containing communesin alkaloids, including this compound, demonstrated the efficacy of a convergent synthetic strategy. This work highlighted the potential for creating structurally diverse derivatives that could enhance anticancer activity .

Another significant investigation involved elucidating the structure of this compound through single crystal X-ray analysis. This study confirmed the relative configuration necessary for its biological activity and facilitated further synthetic efforts aimed at producing analogs with improved efficacy against cancer cells .

Summary Table: Key Properties and Activities of this compound

Property/ActivityDescription
Chemical StructureHeptacyclic alkaloid
SourceDerived from Penicillium fungi
Anticancer ActivityCytotoxic against various human cancer cell lines
Notable DerivativesSynthetic derivatives show increased potency
Synthetic MethodologiesBiomimetic synthesis, asymmetric catalysis, Diels-Alder
Key StudiesTotal synthesis and comparative anticancer evaluations

Propriétés

Formule moléculaire

C28H32N4O

Poids moléculaire

440.6 g/mol

Nom IUPAC

1-[(2S,6R,14R,22R,25R)-15-methyl-25-(2-methylprop-1-enyl)-1,3,13,15-tetrazaheptacyclo[18.4.1.02,6.06,22.07,12.014,22.016,21]pentacosa-7,9,11,16,18,20-hexaen-3-yl]ethanone

InChI

InChI=1S/C28H32N4O/c1-17(2)16-23-19-8-7-11-22-24(19)28-13-15-32(23)26-27(28,12-14-31(26)18(3)33)20-9-5-6-10-21(20)29-25(28)30(22)4/h5-11,16,23,25-26,29H,12-15H2,1-4H3/t23-,25-,26-,27+,28+/m1/s1

Clé InChI

AJKLOOXVDIANRY-MGDFUXISSA-N

SMILES isomérique

CC(=C[C@@H]1C2=C3C(=CC=C2)N([C@@H]4[C@]35CCN1[C@@H]6[C@]5(CCN6C(=O)C)C7=CC=CC=C7N4)C)C

SMILES canonique

CC(=CC1C2=C3C(=CC=C2)N(C4C35CCN1C6C5(CCN6C(=O)C)C7=CC=CC=C7N4)C)C

Synonymes

communesin F

Origine du produit

United States

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.